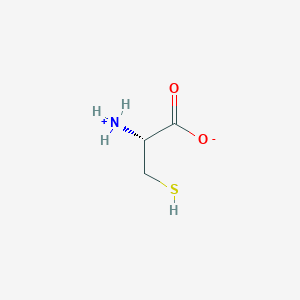

(2R)-2-ammonio-3-mercaptopropanoate

Beschreibung

Fundamental Roles in Biochemical Systems

L-cysteine plays a multifaceted role in biochemical systems, primarily driven by the reactivity of its thiol group. This functional group is a potent nucleophile and can undergo redox reactions, making cysteine a key player in various enzymatic processes and antioxidant defense mechanisms. ijpcbs.comrusselllab.org

A primary function of L-cysteine is its role as a precursor for the synthesis of glutathione (B108866), a critical antioxidant that protects cells from damage caused by oxidative stress. nih.govijpcbs.comnih.gov Glutathione synthesis is a two-step process catalyzed by glutamate-cysteine ligase and glutathione synthetase. nih.gov The availability of cysteine can be the rate-limiting factor in this pathway. nih.gov

Furthermore, L-cysteine is integral to the structure and stability of proteins. bbk.ac.uk The thiol groups of two cysteine residues can oxidize to form a disulfide bond (-S-S-), creating a covalent link that is crucial for the folding and maintenance of the three-dimensional structure of many proteins, particularly those secreted from cells. wikipedia.orgnih.govbbk.ac.uk These disulfide bridges contribute significantly to the stability of proteins like keratin, which is found in hair and nails. grandviewresearch.com

In the intracellular environment, which is generally reducing, cysteine residues often participate in metal binding, forming complexes with ions like zinc in structures known as zinc fingers. russelllab.org Cysteine also serves as a catalytic residue in the active sites of various enzymes, including cysteine proteases like papain and caspases, where it acts as a nucleophile to break down proteins. bbk.ac.ukrusselllab.org Additionally, cysteine is a source of sulfur for the biosynthesis of other essential molecules, including iron-sulfur clusters, coenzyme A, biotin, and taurine (B1682933). nih.govmdpi.commdpi.com

Significance as a Sulfur-Containing Amino Acid

As one of the two sulfur-containing amino acids in the standard genetic code (the other being methionine), L-cysteine possesses unique chemical properties that are vital for cellular function. bbk.ac.ukarizona.edu The thiol group of cysteine is significantly more reactive than the thioether group of methionine, allowing it to participate in a wider range of biochemical reactions. bbk.ac.uk

The ability of cysteine's thiol group to be easily oxidized and reduced is central to its role in redox homeostasis. ijpcbs.com This redox activity is fundamental to its antioxidant properties and its function in catalytic cycles of enzymes like thioredoxin, which scavenges reactive oxygen species. wikipedia.org

The metabolism of L-cysteine is complex and involves several pathways for its synthesis and degradation. wikipedia.org In microorganisms and plants, L-cysteine is synthesized from L-serine in a two-step process. mdpi.comyoutube.com In mammals, the primary pathway involves the transsulfuration of methionine to produce homocysteine, which then reacts with serine to form cystathionine (B15957), a precursor to cysteine. youtube.com The regulation of these pathways is crucial for maintaining appropriate intracellular cysteine levels, as high concentrations can be toxic. mdpi.com

The following table provides a simplified overview of key enzymes involved in human cysteine metabolism:

| Enzyme | Reaction Type | Function |

| Cystathionine β-synthase | Synthesis | Catalyzes the condensation of serine and homocysteine to form cystathionine. youtube.com |

| Cystathionine γ-lyase | Synthesis/Degradation | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.org |

| Cysteine dioxygenase | Degradation | Oxidizes cysteine to cysteine sulfinic acid. wikipedia.org |

| Glutamate-cysteine ligase | Utilization | Catalyzes the first and rate-limiting step in glutathione synthesis. nih.gov |

| Cysteine desulfhydrase | Degradation | Removes the sulfur group from cysteine. nih.gov |

Overview of Research Trajectories

Research on L-cysteine has evolved significantly, expanding from its basic biochemical characterization to its application in various industrial and therapeutic fields. The number of publications related to L-cysteine has seen a substantial increase, particularly in the last few decades, driven by interests in nutraceuticals and personalized medicine. nih.govresearchgate.net

Early research focused on elucidating the fundamental roles of L-cysteine in protein structure and enzyme catalysis. bbk.ac.uk More recent investigations have delved into the intricate mechanisms of its metabolism and its role in cellular signaling and redox regulation. mdpi.comnih.gov There is a growing body of research exploring the potential of L-cysteine and its derivatives, such as N-acetylcysteine (NAC), in various applications. nih.govca.gov

A significant area of current research is the metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, for the fermentative production of L-cysteine. mdpi.comnih.govnih.gov This approach is gaining traction as a more sustainable and safer alternative to traditional methods of extraction from animal products. mdpi.comnih.gov Strategies to improve production include enhancing biosynthetic pathways, weakening degradation processes, and overexpressing transport systems. nih.gov

The antioxidant properties of L-cysteine and its role as a glutathione precursor are also a major focus of contemporary research. nih.gov Studies have investigated its effects on oxidative stress-related conditions. nih.gov Furthermore, research has explored the use of L-cysteine and its derivatives in fields such as cosmetics and food science. grandviewresearch.comexamine.comresearchgate.net For instance, in the food industry, L-cysteine is used as a dough conditioner. grandviewresearch.comalliedmarketresearch.com

The following table highlights some key research areas and findings related to L-cysteine:

| Research Area | Key Findings and Focus |

| Metabolic Engineering | Development of microbial strains for the efficient fermentation of L-cysteine from renewable resources. nih.govnih.gov |

| Antioxidant Properties | Investigation of L-cysteine's role in mitigating oxidative stress, primarily through glutathione synthesis. nih.govnih.gov |

| Enzyme Mechanisms | Detailed structural and kinetic studies of enzymes involved in cysteine metabolism and those that utilize cysteine as a catalytic residue. acs.orgnih.gov |

| Industrial Applications | Exploration of L-cysteine and its derivatives in the pharmaceutical, food, and cosmetic industries. grandviewresearch.commdpi.com |

| Neuroscience | Research into the roles of L-cysteine and its metabolites, like hydrogen sulfide (B99878), in the central nervous system. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-azaniumyl-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3 | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

277 mg/mL at 25 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2r 2 Ammonio 3 Mercaptopropanoate

De Novo Biosynthesis Routes from Precursors

The direct de novo synthesis of D-cysteine is not the primary route for its formation in mammals. Instead, its precursor, L-cysteine, is synthesized and subsequently converted. The de novo synthesis of L-cysteine itself varies between organisms.

In plants and bacteria, the primary pathway for L-cysteine synthesis begins with the amino acid L-serine. youtube.com This process involves two key enzymatic steps:

Serine Acetyltransferase (SAT): This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetylserine (OAS). youtube.comnumberanalytics.com

O-acetylserine (thiol) lyase (OAS-TL): This enzyme then incorporates a sulfide (B99878) ion (S²⁻) into the O-acetylserine molecule, replacing the acetyl group to yield L-cysteine. youtube.comnumberanalytics.com

This pathway represents a critical intersection of carbon, nitrogen, and sulfur metabolism in these organisms. nih.gov In mammals, this pathway is absent, and they rely on a different route for L-cysteine production. youtube.com

The direct biosynthesis of D-cysteine in mammals is less clear. However, research has identified that the enzyme serine racemase (SR), known for generating the neuromodulator D-serine from L-serine, may also possess the ability to convert L-cysteine to D-cysteine. nih.gov Studies in mice lacking the SR gene showed an 80% reduction in brain D-cysteine levels, suggesting SR is a key biosynthetic enzyme for D-cysteine in the mammalian brain. nih.gov

The biosynthesis of cysteine is intricately linked with central metabolic pathways through key intermediates.

O-acetylserine (OAS): In the plant and bacterial pathway, OAS is the central intermediate. youtube.comnumberanalytics.com Its precursor, L-serine, is derived from 3-phosphoglycerate, an intermediate of glycolysis, placing cysteine synthesis in direct connection with carbohydrate metabolism. youtube.com

L-Homocysteine: In the mammalian transsulfuration pathway, L-homocysteine is the crucial intermediate that donates the sulfur atom for L-cysteine synthesis. nih.govnih.gov Homocysteine itself is a product of the methionine cycle, creating a metabolic junction that links the metabolism of these two sulfur-containing amino acids. nih.govnih.gov This junction is a critical point of regulation, determining whether methionine is conserved or its sulfur is transferred to create cysteine.

Transsulfuration Pathways in Sulfur Metabolism

In mammals, the synthesis of L-cysteine, the precursor to D-cysteine, occurs via the transsulfuration pathway. This pathway funnels sulfur from the essential amino acid methionine to serine to form cysteine. nih.govwikipedia.org This process is sometimes referred to as the "reverse transsulfuration pathway" to distinguish it from the pathway in bacteria that operates in the opposite direction. nih.gov

The conversion of L-homocysteine to L-cysteine is a two-step enzymatic process that requires vitamin B6 as a cofactor (in the form of pyridoxal (B1214274) 5'-phosphate, PLP). youtube.com

Cystathionine (B15957) β-synthase (CBS): This PLP-dependent enzyme catalyzes the condensation of L-serine and L-homocysteine to form the intermediate, cystathionine. nih.govyoutube.com

Cystathionine γ-lyase (CSE, also known as CTH): This second PLP-dependent enzyme cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia. nih.govyoutube.com

Through this pathway, a non-essential amino acid (L-cysteine) is synthesized from an essential one (methionine), highlighting the metabolic interconnectedness of amino acids. youtube.com

The flow of metabolites through the transsulfuration pathway is tightly controlled to meet cellular demands for cysteine while maintaining metabolic homeostasis. nih.gov Regulation occurs at several levels, primarily through the modulation of the key enzymes.

| Enzyme | Activators | Inhibitors | Regulatory Significance |

| Cystathionine β-synthase (CBS) | S-adenosylmethionine (SAM) nih.gov | Carbon Monoxide (CO), Nitric Oxide (NO) researchgate.net | CBS is the first committed step of the pathway. ucd.ie Activation by SAM signals an abundance of methionine, directing the flux towards cysteine synthesis. Oxidative stress can also activate CBS to increase the production of cysteine needed for the synthesis of the antioxidant glutathione (B108866). ucd.ie |

| Cystathionine γ-lyase (CSE) | - | - | While less is known about allosteric regulation compared to CBS, its expression and activity are crucial for the final production of cysteine. nih.gov |

This regulation ensures that cysteine synthesis is responsive to the cell's metabolic state, including the availability of methionine and the level of oxidative stress. ucd.ie

Catabolic Pathways and Downstream Metabolite Generation

Cysteine, including D-cysteine, is catabolized through several routes, leading to the formation of essential downstream metabolites such as taurine (B1682933), pyruvate (B1213749), sulfate (B86663), and hydrogen sulfide (H₂S).

A specific catabolic pathway for D-cysteine has been identified that contributes to the production of H₂S. nih.gov

D-amino acid oxidase (DAO): This enzyme acts on D-cysteine to produce 3-mercaptopyruvate (B1229277) (3MP). nih.gov

3-mercaptopyruvate sulfurtransferase (3MST): This enzyme then uses 3MP to generate H₂S. nih.gov

The more broadly studied catabolism of L-cysteine proceeds via several major pathways:

Oxidative (Taurine-Forming) Pathway: This is a major route for cysteine degradation. researchgate.net

Cysteine Dioxygenase (CDO): This tightly regulated enzyme oxidizes the thiol group of cysteine to form L-cysteine sulfinic acid (CSA). researchgate.netnih.gov

Cysteine Sulfinate Decarboxylase (CSAD): CSA is then decarboxylated to produce hypotaurine, which is subsequently oxidized to taurine . researchgate.netnih.gov

Transamination (Pyruvate-Forming) Pathway:

L-cysteine sulfinic acid (CSA) can also be transaminated, a reaction that ultimately yields pyruvate and sulfite (B76179). The sulfite is then oxidized by sulfite oxidase to form sulfate . researchgate.netnih.gov

Desulfhydration (H₂S-Forming) Pathway:

L-cysteine can be directly broken down by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) in reactions that release its sulfur as hydrogen sulfide (H₂S) , along with pyruvate and ammonia. nih.govresearchgate.net

The products of these catabolic pathways have significant biological roles. Taurine is important in the brain and for bile salt conjugation, pyruvate enters central energy metabolism, sulfate is used for detoxification and biosynthesis, and H₂S is a gaseous signaling molecule. nih.govnih.govnih.gov Furthermore, cysteine itself is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH) . researchgate.netnih.gov

| Catabolic Pathway | Key Enzymes | Major Products |

| D-Cysteine Catabolism | D-Amino Acid Oxidase (DAO), 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate, Hydrogen Sulfide (H₂S) nih.gov |

| Oxidative Pathway | Cysteine Dioxygenase (CDO), Cysteine Sulfinate Decarboxylase (CSAD) | Cysteine Sulfinic Acid (CSA), Taurine researchgate.netnih.govnih.gov |

| Transamination Pathway | Transaminases, Sulfite Oxidase | Pyruvate, Sulfate researchgate.netnih.gov |

| Desulfhydration Pathway | Cystathionine γ-lyase (CSE), Cystathionine β-synthase (CBS) | Hydrogen Sulfide (H₂S), Pyruvate nih.govresearchgate.net |

| Glutathione Synthesis | Glutamate-cysteine ligase (GCL), Glutathione Synthetase (GSS) | Glutathione (GSH) nih.govnih.gov |

Regulatory Mechanisms of Metabolic Flux

The intracellular concentration of L-cysteine is kept under tight control to meet metabolic demands while avoiding potential cytotoxicity from its accumulation. nih.gov This regulation is achieved through a multi-layered system involving feedback inhibition, cellular transport, and nutrient-sensing pathways.

To prevent the toxic accumulation of intracellular L-cysteine, cells employ sophisticated control mechanisms. nih.gov In organisms like Escherichia coli, a primary regulatory point is the enzyme serine acetyltransferase, a key component of the L-cysteine synthesis pathway, which is subject to feedback inhibition by L-cysteine itself. nih.govnih.gov

In addition to enzymatic regulation, cellular efflux systems play a crucial role in managing cysteine levels. These systems actively transport excess L-cysteine out of the cell. nih.gov

Efflux Pumps: In E. coli, several efflux pumps have been identified that contribute to cysteine export and tolerance. Overexpression of the membrane protein YdeD leads to the extracellular accumulation of L-cysteine. nih.gov Other TolC-dependent efflux systems are also implicated in extruding cysteine across the outer membrane, which is vital for mitigating its toxicity and can be engineered to increase production titers in biotechnological applications. nih.govresearchgate.net

A dynamic balance exists between the extracellular and intracellular pools of cysteine, which is largely regulated by cellular transport systems. researchgate.net In the extracellular environment, such as blood plasma, cysteine is predominantly found in its oxidized, more stable disulfide form, L-cystine. nih.govresearchgate.netbiomolther.org

| Location | Predominant Form | Key Regulatory Process | Reference |

|---|---|---|---|

| Extracellular | L-Cystine (oxidized dimer) | Transport into the cell via systems like system x c-. | nih.govresearchgate.netbiomolther.org |

| Intracellular | L-Cysteine (reduced monomer) | Reduction of imported L-cystine by GSH and thioredoxin. | nih.govresearchgate.net |

The biosynthesis of L-cysteine is tightly coordinated with the availability of its constituent elements, primarily sulfur and nitrogen. oup.com Plant and microbial metabolism provides clear examples of how nutrient status dictates the rate of cysteine formation.

Sulfur Availability: When the external supply of sulfate is limited, the internal concentrations of sulfate, cysteine, and glutathione decline. oup.com This state of sulfur deficiency triggers a regulatory response, including a rapid increase in the mRNA transcripts for sulfate transporters to enhance uptake from the environment. oup.com

Nitrogen and Sulfur Cross-regulation: There is significant cross-talk between nitrogen and sulfur metabolic pathways. Under sulfur-deficient conditions, plants often accumulate non-sulfur-containing nitrogenous compounds like arginine and asparagine, as protein synthesis is restricted by the lack of cysteine and methionine. oup.com

Dietary Protein and Cysteine: In mammals, the activity of key enzymes in cysteine catabolism is regulated by dietary intake. For example, the activity of hepatic cysteine dioxygenase (CDO), which channels cysteine towards taurine and sulfate production, increases in response to higher dietary protein or cysteine levels. usda.govnih.gov Conversely, the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme for GSH synthesis, tends to decrease when dietary protein is high, indicating that when cysteine is abundant, it is preferentially catabolized rather than stored as GSH. nih.gov This nutrient-dependent regulation ensures that cysteine is appropriately partitioned between its various metabolic fates based on physiological needs. nih.gov

Genetic and Transcriptional Regulation of 2r 2 Ammonio 3 Mercaptopropanoate Metabolism

Gene Regulation in Prokaryotic and Eukaryotic Systems

The genetic regulation of D-cysteine metabolism involves complex mechanisms that differ between prokaryotic and eukaryotic organisms. These systems control the expression of genes encoding enzymes responsible for the synthesis and breakdown of D-cysteine, ensuring its availability is matched to physiological needs.

Transcriptional Regulators

In prokaryotes, particularly in bacteria, the regulation of amino acid metabolism is often orchestrated by specific DNA-binding proteins known as transcriptional regulators. While much of the research has focused on L-cysteine, the principles of regulation by transcriptional factors provide a framework for understanding how D-cysteine metabolism might be controlled. For instance, in Escherichia coli, the gene encoding D-cysteine desulfhydrase, an enzyme that degrades D-cysteine, has been identified as yedO. The expression of yedO is induced under conditions of sulfate (B86663) limitation, suggesting a role for this enzyme in sulfur metabolism nih.gov.

In many bacteria, the LysR-type transcriptional regulator (LTTR) family plays a crucial role in the regulation of sulfur metabolism. For example, CysB and CyuR are well-characterized LTTRs that regulate L-cysteine metabolism in response to the availability of sulfur sources and the presence of inducers nih.govnih.gov. While a direct homolog of CysR specifically for D-cysteine has not been extensively characterized, the existence of such regulators for L-cysteine suggests that similar mechanisms could be in place for D-cysteine, particularly in organisms that utilize this stereoisomer.

In eukaryotes, the picture is less clear. However, studies in plants have identified genes for D-cysteine desulfhydrase, indicating the presence of D-cysteine metabolism oup.com. The regulation of these genes is likely integrated into the broader network of amino acid and sulfur metabolism, although specific transcriptional factors have yet to be fully elucidated. In mammals, D-cysteine has been identified as an endogenous molecule in the brain, where it can influence neural progenitor cell dynamics through signaling pathways involving transcription factors like FoxO1 and FoxO3a nih.gov. This suggests a regulatory role for D-cysteine itself on gene expression, rather than being solely a metabolite whose own synthesis is regulated at the transcriptional level.

Gene Expression and Overexpression Strategies

Strategies to manipulate the expression of genes involved in D-cysteine metabolism are of interest for various biotechnological and research purposes. Overexpression of the yedO gene in E. coli, which encodes D-cysteine desulfhydrase, has been shown to confer resistance to the toxic effects of high concentrations of D-cysteine nih.gov. Conversely, inactivation of this gene leads to hypersensitivity, highlighting its importance in D-cysteine detoxification nih.gov.

While overexpression strategies have been extensively developed for the production of L-cysteine in industrial microbiology, similar approaches for D-cysteine are less common. However, the principles remain the same and would involve the amplification of genes encoding the biosynthetic enzymes for D-cysteine, should they be fully identified, and the simultaneous downregulation or knockout of genes involved in its degradation.

Nutrient-Specific Signal Transduction Pathways

The metabolism of D-cysteine is intrinsically linked to the availability of its constituent elements, primarily sulfur and nitrogen. Consequently, nutrient-specific signal transduction pathways play a critical role in regulating the genes involved in its synthesis and breakdown.

Interconnection of Sulfur and Nitrogen Metabolism

The biosynthesis of cysteine, in general, represents a key intersection of sulfur and nitrogen metabolic pathways oup.comnih.govnih.gov. Sulfur assimilation pathways provide the reduced sulfur in the form of sulfide (B99878), while nitrogen assimilation contributes to the synthesis of the amino acid backbone, typically from serine. Therefore, the availability of both sulfur and nitrogen sources is a critical determinant of the rate of cysteine synthesis.

The interplay between sulfur and nitrogen metabolism is hierarchical in nature, with nitrogen availability often taking precedence due to the higher molar requirement for this element in cellular biomass cambridge.orgcambridge.org. This intricate cross-regulation ensures a balanced supply of building blocks for the synthesis of sulfur-containing amino acids like D-cysteine.

Transcriptome Analysis in Stress Responses

Transcriptome analysis, which provides a snapshot of all the RNA transcripts in a cell at a given moment, has been a powerful tool in understanding how organisms respond to various stresses. These studies have revealed that the genes involved in cysteine metabolism are often part of a broader stress response, particularly to oxidative stress.

Upregulation of Biosynthetic Genes under Oxidative Stress

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, can cause widespread damage to cellular components. Cysteine is a key component of the major intracellular antioxidant glutathione (B108866), and its availability is crucial for mounting an effective antioxidant defense physiology.orgmdpi.comnih.gov.

Transcriptomic studies in various organisms have shown that exposure to oxidative stress leads to the upregulation of genes involved in the biosynthesis of L-cysteine nih.govfrontiersin.org. This response is thought to be a mechanism to increase the production of cysteine to support the synthesis of glutathione and other protective molecules. For instance, in some cancers, an upregulation of cystine uptake has been observed to combat the high levels of oxidative stress associated with rapid cell proliferation nih.govmdpi.com.

While direct transcriptomic evidence for the upregulation of D-cysteine biosynthetic genes under oxidative stress is limited, the known protective effects of D-cysteine against oxidative damage suggest that its metabolism may also be modulated by such stress frontiersin.orgresearchgate.net. D-cysteine can serve as a precursor for the production of hydrogen sulfide (H₂S), a signaling molecule with potent antioxidant properties. Therefore, it is plausible that under conditions of oxidative stress, cells might upregulate the pathways for D-cysteine synthesis or uptake to bolster their antioxidant capacity. Further research is needed to specifically investigate the transcriptomic changes in D-cysteine metabolic pathways in response to oxidative and other cellular stresses.

| Gene/Regulator | Organism/System | Function/Role in D-cysteine Metabolism | Regulation/Expression |

| yedO | Escherichia coli | Encodes D-cysteine desulfhydrase, which degrades D-cysteine. | Induced under sulfate limitation. Overexpression confers resistance to D-cysteine toxicity. |

| FoxO1/FoxO3a | Mammalian neural progenitor cells | Transcription factors influenced by D-cysteine signaling. | D-cysteine can modulate the activity of these transcription factors, affecting cell proliferation. |

| Nutrient | Role in D-cysteine Metabolism | Regulatory Response to Limitation |

| Sulfur | Essential component of the thiol group in D-cysteine. | Upregulation of sulfur uptake and assimilation pathways. Induction of D-cysteine desulfhydrase (yedO) in E. coli. |

| Nitrogen | Component of the amino group and carbon backbone precursor. | Coordinated regulation with sulfur metabolism, often with nitrogen availability being a primary determinant. |

| Stress Condition | Transcriptomic Response | Implication for D-cysteine Metabolism |

| Oxidative Stress | Upregulation of L-cysteine biosynthetic genes in many organisms. | Potential for upregulation of D-cysteine synthesis or uptake to support antioxidant defenses, possibly through H₂S production. |

| Nutrient Deprivation | Induction of integrated stress response pathways upon cysteine deprivation. | Highlights the critical role of cysteine availability for cellular homeostasis. |

Responses to Nutrient Deprivation and Infection

The metabolism of (2R)-2-ammonio-3-mercaptopropanoate is intricately regulated in response to environmental stressors such as nutrient availability and host infection. Cellular organisms have evolved sophisticated sensing and signaling pathways to modulate the expression of genes involved in the synthesis, transport, and catabolism of this amino acid, ensuring survival under fluctuating conditions. These regulatory networks are critical for maintaining metabolic homeostasis and, in the case of pathogenic microbes, for successful colonization and virulence.

Regulation in Response to Nutrient Deprivation

Nutrient scarcity is a powerful selective pressure that elicits widespread changes in gene expression to conserve resources and activate alternative metabolic pathways. broadinstitute.org The regulation of this compound metabolism is a key part of this adaptive response, particularly as it is a crucial source of sulfur for the synthesis of essential biomolecules like proteins, glutathione, and various cofactors. researchgate.netnih.gov

In bacteria such as Lactobacillus paracasei, the expression of genes involved in the conversion of methionine to cysteine is influenced by the availability of these amino acids. frontiersin.org For instance, the cysK2-ctl1-cysE2 operon, which is involved in this conversion, is upregulated when cysteine is absent from the growth medium. frontiersin.org This regulation is often mediated by RNA structural switches known as T-boxes, which are conserved motifs in the 5' untranslated region of an mRNA that can terminate transcription in the presence of the relevant amino acid. frontiersin.orgasm.org

In mammals, systemic depletion of cysteine triggers a significant transcriptional reprogramming in adipose tissue and the liver. nih.govbiorxiv.org Studies in mice have shown that cysteine deprivation leads to the upregulation of genes involved in the transsulfuration pathway, which synthesizes cysteine from methionine. nih.gov This response is accompanied by increased expression of genes like Gclc (glutamate-cysteine ligase catalytic subunit) and Gss (glutathione synthetase), aiming to maintain glutathione levels despite the precursor limitation. nih.govbiorxiv.org This systemic response to cysteine deficiency can induce adipose tissue browning and weight loss, highlighting a profound link between the availability of this single amino acid and global energy metabolism. nih.gov

Eukaryotic cells respond to general amino acid deprivation through conserved signaling pathways like the mechanistic target of rapamycin (mTOR) and the integrated stress response (ISR). nih.gov Nutrient limitation inhibits the mTOR pathway, leading to a general decrease in protein synthesis to conserve energy. nih.gov Concurrently, the ISR, often mediated by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), is activated. This leads to the selective translation of specific mRNAs, including those for transcription factors like ATF4, which in turn upregulates genes involved in amino acid synthesis and stress adaptation. mdpi.com

| Gene/Operon | Organism | Nutrient Condition | Regulatory Factor(s) | Observed Effect |

| cysK2-ctl1-cysE2 | Lactobacillus paracasei | Cysteine deprivation | T-box mediated | Upregulation |

| Gclc, Gss | Mus musculus (mice) | Systemic cysteine depletion | Not fully elucidated | Upregulation in adipose tissue |

| FGF21 | Mus musculus (mice) | Methionine/cysteine restriction | GCN2-independent | Upregulation |

| cysD, cysK, metA | Streptococcaceae | Sulfur amino acid availability | MtaR, CmbR (LysR-family) | Activation or Repression |

Regulation During Infection

During infection, pathogenic microorganisms encounter a hostile environment within the host, characterized by nutrient limitation and attack from the immune system, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov The ability to regulate this compound metabolism is crucial for pathogens to withstand these stresses and establish a successful infection.

In the bacterium Salmonella enterica, exposure to nitrosative stress—a key component of the host immune response—triggers a DksA-dependent transcriptional upregulation of sulfur assimilation and cysteine biosynthetic operons. nih.gov DksA is an RNA polymerase-binding protein that acts as a thiol-based sensor for reactive species. This response, which also requires the transcriptional regulator CysB, is vital for producing cysteine needed for the synthesis of protective molecules like glutathione and for the repair of iron-sulfur clusters damaged by oxidative stress. nih.govnih.gov

Pathogenic fungi also modulate cysteine metabolism to promote virulence. In Candida albicans, the synthesis of H₂S (hydrogen sulfide) from cysteine via the enzyme cystathionine (B15957) β-synthase is important for protecting the fungus from the host immune response. nih.gov Deletion of the corresponding gene impairs growth and virulence. nih.gov Furthermore, C. albicans must manage the toxic byproducts of cysteine catabolism, such as sulfite (B76179). The expression of the sulfite efflux pump, encoded by the SSU1 gene, is strongly induced by environmental cysteine, a response mediated in part by the transcription factor Zcf2, allowing the fungus to tolerate high cysteine concentrations encountered during infection. nih.gov

In the plant pathogen Fusarium graminearum, the transcription factor FgbZIP007 is a key regulator of sulfur assimilation and is essential for glutathione biosynthesis. asm.org Deletion of this gene renders the fungus hypersensitive to oxidative stress and severely impairs its pathogenicity, demonstrating that the transcriptional control of cysteine supply for glutathione synthesis is a critical virulence attribute. asm.org

| Gene/Regulon | Organism | Host-Related Stress | Regulatory Factor(s) | Observed Effect on Pathogen |

| Cysteine biosynthetic operons | Salmonella enterica | Nitrosative stress (RNS) | DksA, CysB | Upregulation, promoting defense |

| SSU1 (sulfite pump) | Candida albicans | High cysteine levels | Zcf2 | Upregulation, promoting tolerance |

| Sulfur assimilation genes | Fusarium graminearum | Oxidative stress (ROS) | FgbZIP007 | Upregulation, essential for pathogenicity |

| CYS4 (Cystathionine β-synthase) | Candida albicans | Host environment | Not fully elucidated | Essential for virulence and H₂S production |

Computational Approaches in 2r 2 Ammonio 3 Mercaptopropanoate Research

Molecular Dynamics and Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) and Density Functional Theory (DFT) are two powerful computational methods that provide detailed insights into the structure, dynamics, and energetics of (2R)-2-ammonio-3-mercaptopropanoate. MD simulations are used to model the movement of atoms and molecules over time, offering a dynamic picture of molecular interactions, while DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and energies. plos.orgnih.gov

MD simulations are instrumental in exploring the conformational landscape of this compound and its interactions with surrounding molecules, such as water or other biomolecules. These simulations can reveal how the molecule behaves in different environments, for instance, showing that in an amphipathic environment like a model lipid bilayer, certain spatial proximities between amino acid residues become possible, which may influence the peptide's properties. researchgate.net

In the study of self-assembly, a common approach is to use MD simulations to generate multiple adsorbed configurations of the molecule, which can then serve as starting points for more accurate DFT-based optimizations. acs.org This combined approach leverages the strengths of both techniques: the ability of MD to sample a wide range of conformations and the accuracy of DFT in refining the energetics and structure of the most plausible arrangements.

DFT calculations are employed to determine the optimized ground-state geometries of molecules like this compound with high accuracy. nih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, DFT studies on related mercapto-containing molecules have been performed at various levels of theory, such as B3LYP/6-31G**, to obtain optimized geometries. nih.govnih.gov

Furthermore, DFT is used to compute the electronic properties of the molecule, including the distribution of electron density. This information is crucial for understanding the molecule's reactivity, as regions of high or low electron density indicate likely sites for electrophilic or nucleophilic attack. Thermodynamic and global descriptors of chemical activity, such as ionization potential, electron affinity, and chemical potential, can be derived from these calculations. mdpi.comresearchgate.net

| Computational Method | Key Application in this compound Research | Typical Output Data |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and interactions of the molecule in various environments (e.g., water, lipid bilayers). | Trajectories of atomic positions over time, conformational changes, interaction energies. |

| Density Functional Theory (DFT) | Calculating optimized molecular geometries, electronic structure, and reactivity descriptors. | Bond lengths, bond angles, electron density maps, HOMO-LUMO energies, reaction energies. |

| Combined MD/DFT | Generating realistic initial structures with MD for high-accuracy refinement with DFT, especially for surface interactions. | Stable adsorption geometries, binding energies, interaction mechanisms. |

Predicting Reactivity and Acidity (pKa) of this compound Residues

The thiol group of this compound is a key functional group, and its acidity, quantified by the pKa value, is critical to its role in biological systems and chemical reactions. Computational methods are vital for predicting how the protein environment modulates this pKa value from its intrinsic value in solution. columbia.edu The ability to accurately predict pKa is essential for understanding catalytic mechanisms, protein stability, and protein-ligand interactions. columbia.edu

Several computational approaches have been developed to predict residue pKa values, ranging from empirical methods to more rigorous quantum mechanical calculations. columbia.edu However, predicting the pKa of cysteine residues has proven to be particularly challenging for many methods. acs.orgresearchgate.net

The pKa of a functional group is highly sensitive to its local environment. Solvation and electrostatic interactions with nearby charged or polar groups are major factors that can shift the pKa of a this compound residue. researchgate.netresearchgate.net Computational models must accurately account for these effects.

Solvation: The energy difference between the protonated (thiol) and deprotonated (thiolate) states is significantly affected by the surrounding solvent. Computational methods often use either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. acs.orgkyushu-u.ac.jp On average, explicit solvent methods have been found to perform better than implicit solvent methods for predicting cysteine pKa values. acs.orgresearchgate.net

Electrostatic Interactions: The presence of other charged residues in the vicinity can stabilize or destabilize the thiolate anion, thereby lowering or raising the pKa. researchgate.net The orientation of macrodipoles from structures like α-helices can also influence the local electrostatic potential and affect acidity. nih.gov

Computational studies have concluded that the acidities of ligandable cysteines within proteins are diverse and elevated, often influenced by the degree of solvation and electrostatic interactions with other charged residues. researchgate.net

Modeling Molecular and Surface Interactions

Computational modeling is a key tool for understanding how this compound interacts with surfaces, which is fundamental to its role in biosensing, biocompatible coatings, and nanotechnology. acs.orgnih.gov These models can predict how molecules arrange themselves on a surface and the nature of the forces holding them there.

This compound and its L-isomer, L-cysteine, are known to spontaneously form ordered, self-assembled monolayers (SAMs) on noble metal surfaces like gold. cardiff.ac.ukdtu.dk This process is driven by the strong interaction between the sulfur atom of the thiol group and the gold surface. rsc.org

Computational studies, often combining MD and DFT, have been used to investigate the interplay of molecule-surface and molecule-molecule interactions that govern this self-assembly process. acs.org

Molecule-Surface Interactions: DFT calculations can determine the most favorable binding sites on the surface and the adsorption energy. cardiff.ac.uk Studies have shown that binding is often stronger at defect sites, such as kinks, on the gold surface. acs.org

| Interaction Type | Key Computational Insight | Relevant Factors |

| Molecule-Surface | Identification of preferential binding sites (e.g., kink sites on Au) and calculation of adsorption energies. | Surface crystallography, presence of defects, chemical nature of the surface. |

| Molecule-Molecule | Elucidation of hydrogen bonding networks and intermolecular forces that stabilize the self-assembled structure. | Molecular orientation, protonation state (zwitterionic/neutral), solvent effects. |

| Protein-Surface | Prediction of how proteins adsorb onto surfaces modified with this compound, which is critical for biocompatibility. | Surface chemistry, hydrophilicity/hydrophobicity, pH, ionic strength. researchgate.netmdpi.com |

Chiral Recognition and Surface Patterning

This compound, a chiral molecule, is a significant component in surface patterning for applications such as chiral amplification and biosensing. acs.org Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics simulations, have been instrumental in understanding the interplay between molecule-surface and molecule-molecule interactions during its self-assembly on noble metal surfaces. acs.org

Research on gold (Au) surfaces has revealed that the specific arrangement and stability of this compound molecules are highly dependent on the surface structure (e.g., Au(110), Au(100), Au(111)) and the resulting intermolecular forces. On Au(110) surfaces, for instance, DFT calculations have shown that binding is strongest at kink sites created during chemisorption. acs.org At these sites, homochiral dimers of this compound exhibit particular stability, stabilized by strong hydrogen bonds between the carboxyl groups. acs.org This preferential binding of homochiral pairs is a key element of chiral recognition at the molecular level. acs.org

On Au(100) surfaces, computational studies combined with in-situ scanning tunneling microscopy (STM) have identified unique chain-like structures. dtu.dk These are formed by vertical dimers stabilized by hydrogen bonding between the molecules. dtu.dk DFT calculations have been used to investigate various adsorption orientations, including zwitterionic and radical forms, to explain the observed patterns. dtu.dk Similarly, on Au(111), lattice model approaches have been used to explore various adsorption configurations and their thermodynamic properties, highlighting the importance of intermolecular interactions in the stability of the self-assembled monolayers. cardiff.ac.uk

These computational models provide critical insights into how the chirality of this compound directs its assembly into ordered structures, a process vital for creating functional chiral surfaces.

Table 1: Computational Studies on this compound Self-Assembly on Gold Surfaces

| Gold Surface | Computational Method(s) | Key Findings on Chiral Recognition and Patterning |

| Au(110) | DFT, Molecular Dynamics | Binding is strongest at kink sites; stable homochiral dimers form via COOH-based hydrogen bonding, demonstrating chiral recognition. acs.org |

| Au(100) | DFT, Kinetic Monte Carlo | Formation of unique chain-like patterns arising from adsorbed vertical dimers stabilized by hydrogen bonds. dtu.dk |

| Au(111) | DFT, Lattice Model Approach | Intermolecular interactions involving the charged amino group are critical in determining the overall stability and structure of the self-assembled network. cardiff.ac.uk |

| Au (General) | Ab initio calculations (DFT) | Molecular arrangements often form chains of this compound pairs, which can be influenced by solvents like methanol. rsc.org |

Bioinformatics and Network Analysis for Functional Classification

Bioinformatics and network analysis are powerful tools for understanding the functional roles of this compound residues within the broader context of the cellular proteome. The thiol group of this amino acid is highly reactive and susceptible to various redox modifications, which can act as molecular switches to regulate protein function. biorxiv.org Redox proteomics, a field that combines advanced analytical techniques with bioinformatics, aims to globally identify and quantify these modifications to decipher cellular redox networks. biorxiv.orgnih.gov

Large Dataset Analysis for Feature Detection

The generation of large datasets is central to modern redox proteomics. nih.gov Techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) enable the measurement of the fractional oxidation of hundreds to thousands of this compound residues across a vast number of proteins in a single experiment. nih.gov

The analysis of these extensive datasets allows for the detection of key features of the "redoxome"—the entire complement of redox-active proteins. nih.gov For example, large-scale studies have been used to test hypotheses about the steady-state oxidation of proteins in different cellular compartments. In one such study using HT29 cells, the fractional oxidation of 641 peptidyl this compound residues from 333 proteins was measured. nih.gov While the average oxidation was similar across the cytoplasm, nucleus, and mitochondria, the analysis revealed that the redox status of specific residues was associated with distinct functional pathways within each compartment. nih.gov This demonstrates how large dataset analysis can uncover subtle but significant patterns in redox regulation that would otherwise be missed.

Table 2: Feature Detection via Large-Scale Redox Proteomics

| Analytical Approach | Data Generated | Features Detected | Example Finding |

| LC-MS/MS-based redox proteomics | Quantitative data on the fractional oxidation of hundreds of specific this compound residues. nih.gov | Compartment-specific redox states of proteins. nih.gov | Reduced nuclear residues are associated with Ran signaling and RNA post-transcriptional modification. nih.gov |

| Quantitative proteomics (e.g., SPEAR) | Simultaneous quantification of residue oxidation state and overall protein abundance. biorxiv.org | Identification of redox-sensitive proteins under specific conditions (e.g., oxidative stress). biorxiv.org | In Arabidopsis, oxidative stress affects proteins across all cell compartments, with an over-representation in plastids. biorxiv.org |

Protein Network Analysis in Redox Biology

A crucial step after identifying redox-modified proteins is to understand their collective function. Protein network analysis uses bioinformatics tools to map these individual proteins onto known functional pathways and networks. This approach reveals that oxidative modifications are not random events but often target specific biological processes. nih.gov

Software such as Ingenuity Pathway Analysis (IPA) is used to determine the likelihood that a set of identified proteins belongs to a particular network by chance. nih.gov Scores are generated based on p-values, with higher scores indicating a high degree of confidence that the proteins are functionally related. nih.gov

This type of analysis has shown that this compound residues with different steady-state oxidation levels are part of distinct functional networks. For instance, more reduced cytoplasmic residues tend to be in proteins associated with the cytoskeleton, while more oxidized cytoplasmic residues are linked to signaling pathways like PI3K/Akt and Myc-mediated apoptosis. nih.gov This systems-level view is critical for understanding how redox modifications to this compound residues orchestrate complex cellular responses and how disruptions in these networks might contribute to disease. nih.govcreative-proteomics.com

Table 3: Functional Networks Associated with this compound Redox States

| Cellular Compartment | Redox State | Associated Functional Networks/Pathways | Significance in Redox Biology |

| Cytoplasm | More Reduced | Cytoskeletal proteins | Maintenance of cellular structure and integrity. nih.gov |

| More Oxidized | PI3K/Akt signaling, Myc-mediated apoptosis, 14-3-3-mediated signaling | Regulation of cell survival, growth, and death signaling pathways. nih.gov | |

| Nucleus | More Reduced | Ran signaling, RNA post-transcriptional modification | Control of nucleocytoplasmic transport and gene expression regulation. nih.gov |

| Mitochondria | More Reduced | Energy metabolism, cell growth, and proliferation | Regulation of core bioenergetic and biosynthetic processes. nih.gov |

Synthetic Chemistry of 2r 2 Ammonio 3 Mercaptopropanoate and Its Derivatives

Chemical and Enzymatic Synthesis Methods

The production of cysteine, including its D-form, involves a range of chemical and biotechnological processes. These methods have evolved from traditional extraction techniques to more sustainable and specific enzymatic and fermentation-based approaches.

Chemical Hydrolysis and Biotransformation

Historically, L-cysteine was industrially produced by the hydrolysis of keratin-rich materials such as human hair and animal feathers. nih.govnih.gov This process, however, is limited by raw material availability and raises environmental and safety concerns. nih.govgoogle.com Chemical synthesis routes have also been developed, such as those starting from chlorinated alkanes, which undergo a series of oxidation, addition, reduction, and substitution reactions to yield a racemic mixture of DL-cysteine that requires subsequent resolution. google.com

Modern strategies increasingly favor biotransformation, which uses enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions. A notable method for D-cysteine synthesis involves the β-replacement reaction of 3-chloro-D-alanine, catalyzed by the enzyme 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1. tandfonline.com In the presence of sodium hydrosulfide, this enzyme converts 3-chloro-D-alanine into D-cysteine. tandfonline.com Research has optimized the culture and reaction conditions for this enzymatic synthesis, achieving a 100% conversion of the starting material. tandfonline.com

Another significant biotransformation pathway in mammals involves the production of hydrogen sulfide (B99878) (H₂S) from D-cysteine. This pathway is catalyzed by two enzymes: D-amino acid oxidase (DAO), which converts D-cysteine to 3-mercaptopyruvate (B1229277) (3MP), and 3-mercaptopyruvate sulfurtransferase (3MST), which then produces H₂S from 3MP. frontiersin.orgresearchgate.netnih.govnih.gov This pathway is distinct from L-cysteine metabolism as it is independent of pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov

| Method | Starting Material | Key Reagent/Enzyme | Product | Reference |

| Chemical Hydrolysis | Keratin (e.g., hair, feathers) | Acid | L-Cysteine (and other amino acids) | nih.govnih.gov |

| Chemical Synthesis | Chlorinated alkanes | Various reagents | DL-Cysteine | google.com |

| Enzymatic Synthesis | 3-Chloro-D-alanine | 3-Chloro-D-alanine chloride-lyase | D-Cysteine | tandfonline.com |

| Biotransformation | D-Cysteine | D-amino acid oxidase (DAO) & 3-mercaptopyruvate sulfurtransferase (3MST) | Hydrogen Sulfide (H₂S) | frontiersin.orgnih.gov |

Fermentative Production by Microorganisms

While most amino acids are commercially produced via microbial fermentation, the fermentative production of cysteine has been challenging due to its toxicity to cells and the stringent metabolic regulation of its biosynthetic pathways. nih.govasm.org However, significant progress has been made in developing microbial strains for the direct fermentation of L-cysteine from simple carbon sources like glucose. nih.gov

The key strategies for engineering microorganisms, such as Escherichia coli and Pantoea ananatis, for enhanced cysteine production include:

Enhancing Biosynthesis : This is often achieved by overexpressing a modified cysE gene, which encodes a feedback-inhibition-insensitive serine acetyltransferase (SAT). SAT is a key enzyme in the cysteine biosynthetic pathway. nih.govnih.gov

Weakening Degradation : Knocking out genes that encode L-cysteine desulfhydrases, enzymes that break down cysteine, prevents the loss of the desired product. nih.govasm.org

Exploiting Export Systems : Overexpressing genes involved in cysteine transport helps to efficiently secrete the produced cysteine out of the cell, mitigating its toxic effects. nih.govnih.govasm.org

Researchers have identified novel genes involved in cysteine efflux, such as cefA and cefB in P. ananatis, and have shown that their overexpression, combined with the deletion of degradation genes, significantly increases cysteine yield. nih.govasm.org Additionally, the choice of sulfur source is critical; thiosulfate has been found to be more effective than sulfate (B86663) for L-cysteine production in E. coli. nih.gov Companies have successfully implemented these metabolic engineering strategies to produce L-cysteine and its derivatives through fermentation. nih.gov

| Organism | Metabolic Engineering Strategy | Key Genes/Factors | Outcome | Reference |

| Pantoea ananatis | Overexpression of efflux pump genes; Deletion of degradation gene | cefA, cefB (efflux); ccdA (degradation) | Increased fermentative production of cysteine | nih.govasm.org |

| Escherichia coli | Enhance biosynthesis; Weaken degradation; Exploit export | cysE (biosynthesis); Cysteine desulfhydrase genes (degradation); Transporter genes | Improved L-cysteine fermentation from glucose | nih.gov |

| General Fermentation | Control of medium components | Iron concentration, Sulfur source (Thiosulfate) | Controlled production of soluble L-cysteine | nih.govgoogle.com |

Synthesis of Isotopic Labeled Derivatives

Isotopically labeled amino acids are indispensable tools in various fields, including proteomics, metabolomics, and pharmaceutical research, for tracking molecules and quantifying proteins. chempep.com Stable, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly incorporated. chempep.com Production methods for these labeled compounds include chemical synthesis and microbial fermentation in deuterated media. chempep.commdpi.com

Chemical synthesis allows for precise control over the location of the isotopic labels. chempep.com For instance, a direct deuteration method for various amino acids, including cysteine, has been developed using a Platinum on carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O). mdpi.com Furthermore, specialized chemical labeling reagents have been synthesized. NeuCode tags, for example, are a pair of cysteine-specific labels that are structurally identical but contain different heavy isotopes (e.g., D₉ vs. ¹³C₆,¹⁵N₃). nih.gov This design results in a very small mass difference, allowing for precise quantification and counting of cysteine residues in proteins using mass spectrometry. nih.gov

Incorporating Isotopic Sulfur Atoms

The sulfur atom in cysteine's thiol group provides a unique site for isotopic labeling. The stable isotope sulfur-34 (³⁴S) can be incorporated to study sulfur metabolism and trace sulfur-containing compounds in biological and environmental systems. nih.govcaltech.edu Commercially available L-Cystine-³⁴S₂ demonstrates the feasibility of producing cysteine with a labeled sulfur atom. medchemexpress.com

A sensitive method has been developed to measure the natural-abundance sulfur isotopic compositions (δ³⁴S values) of cysteine and methionine from biological samples. nih.govresearchgate.net The process involves:

Hot acid hydrolysis of the protein or peptide sample.

Quantitative oxidation of cysteine and methionine to the more stable cysteic acid and methionine sulfone, respectively, using performic acid. nih.govcaltech.edu

Purification of the oxidized amino acids.

Measurement of the sulfur isotope ratios using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA/IRMS). nih.gov

This analytical technique has enabled the detection of differences in the δ³⁴S values between cysteine and methionine within the same organism, providing insights into biosynthetic pathways. nih.govcaltech.edu

Derivatization for Functional Applications

The high nucleophilicity and reactivity of the thiol group in cysteine make it a prime target for chemical modification. nih.gov Derivatization of cysteine is widely used to install various functionalities, enabling applications from analytical detection to the creation of complex biomolecules. bachem.com

For analytical purposes, cysteine can be derivatized to improve its detection in complex mixtures. For example, D-cysteine reacts with aldehydes to form stable thiazolidine-4-carboxylic acid derivatives, which can be readily analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Other derivatizing agents used for cysteine analysis include 4-fluoro-7-nitrobenzofurazan (NBD-F) and o-phthaldialdehyde (OPA), which react with the sulfhydryl and/or amino groups to yield fluorescent or easily detectable products. researchgate.netsci-hub.box

In protein chemistry, selective derivatization of cysteine residues is a powerful tool for site-specific modification. A photochemical method utilizes 3-(hydroxymethyl)-2-naphthol derivatives (NQMPs) that, upon brief irradiation, react rapidly and selectively with exposed cysteine residues to form stable thioether linkages. nih.gov This linkage is reversible under specific conditions, allowing for the capture and release of proteins. nih.gov

Introduction of Modified Side Chains

Modifying the side chain of cysteine residues within peptides and proteins allows for the introduction of unnatural amino acids and novel functionalities. One common strategy is the conversion of cysteine to dehydroalanine (Dha). nih.govresearchgate.net The electrophilic nature of the Dha residue makes it susceptible to site-selective modification via Michael addition with a wide array of thiols, enabling the installation of dyes, sugars, and other unnatural side chains. nih.gov

Another approach involves the direct synthesis of polypeptides from N-carboxyanhydride (NCA) monomers of cysteine derivatives with already modified side chains. For example, NCAs of S-alkylated or oligoethylene glycol-modified cysteine have been synthesized and polymerized. acs.org These modifications can alter the properties of the resulting polypeptide, such as improving solubility or influencing its secondary structure. For instance, while many polycysteine derivatives form β-sheets, a polymer made from S-(l-menthyloxycarbonylmethyl)-l-cysteine NCA was found to be soluble in many organic solvents and adopted an α-helical conformation. acs.org

Gram-Scale Synthesis of Modified Cysteinemdpi.com

The efficient synthesis of modified cysteine derivatives on a gram scale is crucial for their application in various fields, including flavor chemistry and nutraceuticals. A notable approach involves the multigram scale conversion of sulfur-containing amino acids, such as S-substituted L-cysteine derivatives, into their corresponding γ-glutamyl counterparts. This transformation can be achieved through a two-step, one-pot procedure, offering a viable route to these valuable compounds from readily available starting materials.

The synthetic strategy involves two main one-pot operations. In the first, N-phtaloyl-L-glutamic acid anhydride is prepared. In the second operation, this anhydride is used to acylate the target sulfur-containing amino acid, followed by the removal of the N-phtaloyl protecting group to yield the final γ-glutamyl derivative.

Detailed findings from the gram-scale synthesis of two modified cysteine derivatives, γ-Glutamyl-S-methyl-L-cysteine and γ-Glutamyl-S-allyl-L-cysteine, are presented below. The reactions were carried out on a multigram scale, demonstrating the scalability of the method.

Reaction Data for γ-Glutamyl-S-methyl-L-cysteine Synthesis

| Parameter | Value |

| Starting Material | S-methyl-L-cysteine |

| Reagent | N-phtaloyl-L-glutamic acid anhydride |

| Scale (S-methyl-L-cysteine) | 2.35 g (17.36 mmol) |

| Scale (Reagent) | 4.07 g (15.70 mmol) |

| Solvent | Dry DMF (30 mL) |

| Reaction Time | 24 hours |

| Final Product | γ-Glutamyl-S-methyl-L-cysteine |

| Yield | 3.05 g (79%) |

| Form | White solid |

Data sourced from a study on the multigram scale synthesis of γ-glutamyl derivatives.

Reaction Data for γ-Glutamyl-S-allyl-L-cysteine Synthesis

| Parameter | Value |

| Starting Material | S-allyl-L-cysteine |

| Reagent | N-phtaloyl-L-glutamic acid anhydride |

| Final Product | γ-Glutamyl-S-allyl-L-cysteine |

| Yield | 3.45 g (79%) |

| Form | White solid |

Data sourced from a study on the multigram scale synthesis of γ-glutamyl derivatives.

This synthetic method provides an effective and scalable route to γ-glutamyl derivatives of modified cysteine, yielding high-purity products in significant quantities. The one-pot nature of the second phase of the synthesis, combining acylation and deprotection, is a key feature that enhances the practicality of this approach for producing gram-scale batches of these compounds.

Bioconjugation Strategies Utilizing 2r 2 Ammonio 3 Mercaptopropanoate

Covalent Conjugation Techniques

Covalent modification of cysteine residues is a cornerstone of bioconjugation, enabling the attachment of a wide array of molecules such as fluorescent probes, therapeutic agents, and polymers to proteins and peptides. The nucleophilic nature of the cysteine thiol group is exploited in several reliable and well-established reaction chemistries.

Maleimide Conjugation and Michael Addition

Maleimide-based reagents are widely employed for the selective modification of cysteine residues. The reaction proceeds via a Michael addition, a type of conjugate addition, where the nucleophilic cysteine thiol attacks the electron-deficient double bond of the maleimide ring. creative-biolabs.com This forms a stable thioether bond. The reaction is highly efficient and typically occurs at or near neutral pH (pH 6.5-7.5), where the thiol group is sufficiently nucleophilic. tocris.com However, the stability of the resulting thiosuccinimide adduct can be a concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate, or hydrolysis of the succinimide ring. nih.gov

The Michael addition is a broader category of reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In the context of cysteine bioconjugation, various Michael acceptors beyond maleimides are utilized. These include acrylamides, vinyl sulfones, and other electron-deficient alkenes. nih.gov The reactivity of these acceptors can be tuned by modifying their chemical structure, allowing for control over the reaction kinetics and the stability of the resulting conjugate.

Table 1: Comparison of Michael Acceptors for Cysteine Conjugation

| Michael Acceptor | Typical Reaction pH | Relative Reaction Rate | Stability of Adduct | Notes |

| Maleimide | 6.5 - 7.5 | Fast | Susceptible to retro-Michael reaction and hydrolysis | Widely used, but stability can be an issue in vivo. |

| Acrylamide | 7.0 - 8.5 | Moderate to Fast | Generally stable | Can be less selective than maleimides at higher pH. |

| Vinyl Sulfone | 7.5 - 9.0 | Moderate | Very stable | Reaction rates are generally slower than maleimides. |

| Acrylonitrile | 7.0 - 8.0 | Fast | Reversibility can be tuned | Offers potential for reversible covalent inhibitors. acs.org |

Aryl and Alkyl Halide Reactions (SN2 Replacement, SNAr Substitution)

The reaction of the cysteine thiol with alkyl and aryl halides provides another robust method for forming stable thioether bonds. These reactions typically proceed through nucleophilic substitution mechanisms.

SN2 Replacement: Alkyl halides, particularly iodoacetamides and bromoacetamides, are classic reagents for cysteine modification. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion directly attacks the electrophilic carbon atom bearing the halogen, displacing it in a single step. These reactions are generally irreversible and result in a stable thioether linkage. The rate of reaction is influenced by the nature of the leaving group (I > Br > Cl) and is typically favored at slightly alkaline pH to ensure the deprotonation of the thiol group.

SNAr Substitution: Aryl halides that are activated with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr) with the cysteine thiolate. In this multi-step mechanism, the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The leaving group is then expelled to restore aromaticity. The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the halogen is crucial for activating the ring towards nucleophilic attack. frontiersin.org This strategy has been employed for the chemoselective arylation of cysteine residues. researchgate.net

Table 2: Characteristics of Alkyl and Aryl Halide Reactions with Cysteine

| Reaction Type | Reagent Example | Mechanism | Key Features |

| SN2 Replacement | Iodoacetamide | Bimolecular Nucleophilic Substitution | Forms a stable, irreversible thioether bond. Reaction rate depends on the halogen leaving group. |

| SNAr Substitution | 2,4-Dinitrofluorobenzene | Nucleophilic Aromatic Substitution | Requires an activated aromatic ring with electron-withdrawing groups. The stability of the Meisenheimer complex influences the reaction rate. |

Thiol-Epoxy "Click" Reactions

Thiol-epoxy "click" chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, selectivity, and mild reaction conditions. magtech.com.cn This reaction involves the base-catalyzed ring-opening of an epoxide by a thiol, resulting in the formation of a β-hydroxythioether. researchgate.net The reaction is highly regioselective, with the thiol preferentially attacking the less sterically hindered carbon of the epoxide ring. researchgate.net The resulting hydroxyl group can also serve as a handle for further functionalization. The reaction is typically fast and can be performed under biocompatible conditions, making it suitable for modifying sensitive biomolecules. magtech.com.cn

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a reversible covalent reaction that plays a significant role in protein folding and redox regulation. This reaction can also be harnessed for bioconjugation. It involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide bond and the release of a different thiol. Reagents such as pyridyl disulfides are commonly used for this purpose. The reaction is reversible, and the stability of the resulting disulfide bond can be influenced by the redox environment. libretexts.org This reversibility can be advantageous for applications requiring the release of a conjugated molecule under specific reducing conditions, such as those found inside cells. libretexts.org

Site-Selective Modification Methodologies

While the aforementioned techniques are highly effective for modifying cysteine residues, achieving modification at a single, specific cysteine in a protein that contains multiple cysteine residues presents a significant challenge. explorationpub.com Various methodologies have been developed to address this, aiming to achieve site-selective modification.

Strategies for Targeting Specific Cysteine Residues

The ability to target a specific cysteine residue within a protein is crucial for producing homogeneous bioconjugates with well-defined properties. Several factors can be exploited to achieve this selectivity:

Solvent Accessibility: Cysteine residues that are more exposed on the protein surface are generally more accessible to modifying reagents and will react faster than those that are buried within the protein's three-dimensional structure.

Local Microenvironment and pKa Modulation: The local environment surrounding a cysteine residue can significantly influence its reactivity. The pKa of the thiol group, which is typically around 8.3, can be lowered by the presence of nearby positively charged amino acid residues or through hydrogen bonding interactions. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at a given pH, thereby enhancing the reaction rate at that specific site.

Proximity-Induced Reactions: In this strategy, a reagent is designed to first bind non-covalently to a specific site on the protein. This binding event brings a reactive group on the reagent into close proximity with a nearby cysteine residue, leading to a rapid and selective covalent reaction.

Engineered Cysteine Residues: Site-directed mutagenesis can be used to introduce a cysteine residue at a specific, desired location on a protein that either lacks accessible native cysteines or where modification of native cysteines is undesirable. This approach provides precise control over the site of conjugation. researchgate.net

Reagent Design: The steric and electronic properties of the conjugating reagent can be tailored to favor reaction with a specific cysteine residue based on the unique topology of the protein surface around that residue.

Table 3: Overview of Strategies for Site-Selective Cysteine Modification

| Strategy | Principle | Advantages |

| Exploiting Differential Accessibility | Targeting surface-exposed cysteines over buried ones. | Simple approach, does not require protein engineering. |

| Leveraging Local pKa Differences | Cysteines in environments that lower their pKa are more reactive at a given pH. | Enables targeting of specific native cysteines. |

| Proximity-Induced Conjugation | A binding moiety on the reagent directs it to a specific location, enhancing reaction with a nearby cysteine. | High degree of selectivity can be achieved. |

| Site-Directed Mutagenesis | Introduction of a cysteine at a specific site for conjugation. | Precise control over the conjugation site. |

| Tailored Reagent Design | Steric and electronic complementarity between the reagent and the target site. | Can achieve selectivity for a specific native cysteine. |

Compound Names

π-Clamp-Mediated Conjugation

A significant challenge in protein modification is achieving selectivity for a single cysteine residue when multiple are present. The π-clamp system is an innovative strategy that addresses this by tuning the local chemical environment to enhance the reactivity of a specific cysteine thiol. nih.govnih.gov This technique utilizes a short, genetically encodable four-amino-acid sequence, typically Phenylalanine-Cysteine-Proline-Phenylalanine (Phe-Cys-Pro-Phe or FCPF), to create a unique microenvironment. nih.govnih.govacs.orgresearchgate.net

The two phenylalanine residues in the sequence form a "clamp" around the cysteine's thiol group. nih.gov This conformation is believed to decrease the activation energy for reactions with specific partners, particularly perfluoroaromatic reagents, through favorable interactions between the hydrophobic phenylalanine side chains and the hydrophobic probes. nih.govacs.org This enhanced reactivity is highly selective, allowing the π-clamp cysteine to be modified while other endogenous cysteine residues on the protein remain untouched. nih.govnih.govresearchgate.net This method has proven effective for the site-specific modification of complex proteins, including antibodies and enzymes, without the need for external catalysts or protecting groups. nih.govnih.gov For instance, antibodies modified using the π-clamp have been used to create site-specific antibody-drug conjugates (ADCs) that retain full binding affinity to their targets. nih.govresearchgate.netacs.org

Bifunctional Bioconjugation Reagents